1,3-Dibromo-5-(chloromethyl)benzene
Description
1,3-Dibromo-5-(chloromethyl)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl and a molecular weight of 291.38 g/mol (calculated). Structurally, it features two bromine atoms at the 1- and 3-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions and functional group transformations due to its reactive halogen substituents.
Key properties include:
- Reactivity: The bromine atoms act as leaving groups in nucleophilic aromatic substitution (NAS) reactions, while the chloromethyl group undergoes alkylation or further substitution.
Properties
IUPAC Name |
1,3-dibromo-5-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJOOTVXRKAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trichlorobenzene followed by a chloromethylation reaction. The process typically involves the following steps:
Bromination: 1,3,5-Trichlorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Chloromethylation: The resulting dibromo compound is then subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The bromine atoms can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 1,3-dibromo-5-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include 1,3-dibromo-5-(azidomethyl)benzene, 1,3-dibromo-5-(thiomethyl)benzene, and 1,3-dibromo-5-(alkoxymethyl)benzene.
Coupling Reactions: Products include various biaryl compounds and substituted alkenes.
Reduction: The major product is 1,3-dibromo-5-methylbenzene.
Scientific Research Applications
1,3-Dibromo-5-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is a precursor for the synthesis of bioactive molecules and potential drug candidates.
Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(chloromethyl)benzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms and the chloromethyl group can undergo various transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dichloro-5-(chloromethyl)benzene (CAS 3290-06-0)
2,4,5-Trichloro-1-(chloromethyl)benzene (CAS Not provided)
- Molecular Formula : C₇H₅Cl₄
- Synonyms: 1,2,4-Trichloro-5-(chloromethyl)benzene
- Key Differences :
1,3-Dibromo-5-(trifluoromethoxy)benzene (CAS 207226-31-1)
Benzyl Chloride (CAS 100-44-7)
- Molecular Formula : C₇H₇Cl
- Molecular Weight : 126.58 g/mol
- Highly reactive in alkylation reactions but classified as a carcinogen (IARC Group 1).
Comparative Data Table
Biological Activity
1,3-Dibromo-5-(chloromethyl)benzene is a halogenated aromatic compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, toxicity, and potential applications in various fields.
This compound has the molecular formula C₇H₆Br₂Cl and is characterized by the presence of two bromine atoms and one chloromethyl group attached to a benzene ring. The compound is typically synthesized through bromination and chloromethylation processes.
Antimicrobial Properties
Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
These results suggest that this compound may possess similar antimicrobial properties, making it a candidate for further investigation as an antibacterial and antifungal agent.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of halogenated aromatic compounds have been extensively studied. For example, derivatives of dibromobenzene have shown promising anticancer activity against various cancer cell lines. A notable study reported that certain brominated compounds exhibited potent antiproliferative effects on human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Toxicological Profile
Despite its potential applications, the toxicity of halogenated compounds is a significant concern. Studies have indicated that exposure to such compounds can lead to genotoxic effects. For instance, mutagenicity assays have shown that this compound may induce DNA damage in bacterial models.
Mutagenicity Studies
A comprehensive mutagenicity study evaluated the effects of this compound using the Ames test:
| Test System | Mutagenic Response |
|---|---|
| Salmonella typhimurium | Positive (with S9 mix) |
| Escherichia coli | Negative |
These findings highlight the need for caution when considering the use of this compound in therapeutic applications.
Case Studies and Applications
This compound has been explored for potential applications in pharmaceuticals and agrochemicals due to its biological activities. For instance:
- Pharmaceuticals : Its antimicrobial properties suggest potential use in developing new antibiotics.
- Agrochemicals : The compound may serve as a pesticide or herbicide due to its ability to inhibit microbial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
